![molecular formula C21H15NOS2 B327346 5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B327346.png)
5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether is a complex organic compound with the molecular formula C21H15NOS2 and a molecular weight of 361.5 g/mol
准备方法
The synthesis of Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether involves multiple steps, typically starting with the formation of the naphtho[1’,2’:4,5]thieno[2,3-c]quinoline core. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. Common synthetic routes include the use of sulfur reagents and cyclization reactions to form the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
化学反应分析
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfanyl group, using reagents like sodium hydride or alkyl halides.
科学研究应用
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Industry: It may be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用机制
The mechanism of action of Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar compounds to Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether include other naphthoquinoline and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example, quinoline derivatives are known for their antimicrobial properties, while thiophene derivatives are often used in materials science for their electronic properties .
属性
分子式 |
C21H15NOS2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H15NOS2/c1-23-13-8-9-16-15(11-13)19-18-14-6-4-3-5-12(14)7-10-17(18)25-20(19)21(22-16)24-2/h3-11H,1-2H3 |
InChI 键 |
RSLFCIZJAIALML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C4=C(C=CC5=CC=CC=C54)SC3=C(N=C2C=C1)SC |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=C(S3)C=CC5=CC=CC=C54)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B327267.png)
![2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole](/img/structure/B327268.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)
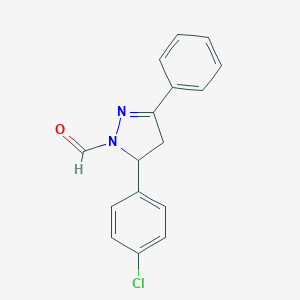
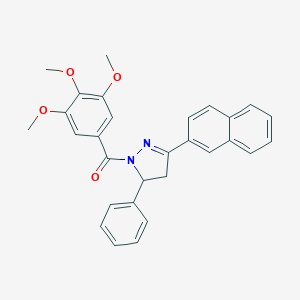
![1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327274.png)
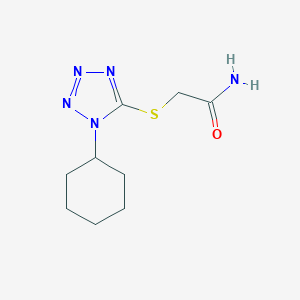
![2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327276.png)
![1-Cyclohexyl-5-[2-(2-methoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327277.png)

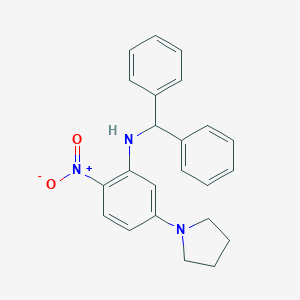
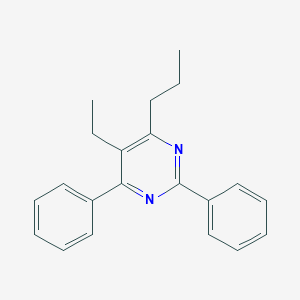
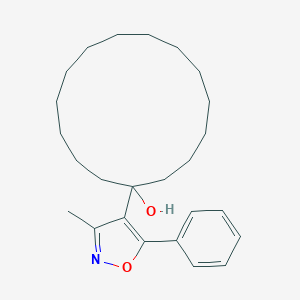
![[(2R,3R,4S,5S,6R)-2,3,5-triacetyloxy-6-[acetyloxy-[(2R,3R,4R)-4-methyl-3-nitro-7-oxo-1,5,6-triphenyl-2-bicyclo[2.2.1]hept-5-enyl]methyl]oxan-4-yl] acetate](/img/structure/B327290.png)
